2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride
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Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its structural formula.
Synthesis Analysis
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This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility in various solvents, stability, etc.Safety And Hazards
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Future Directions
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Please consult with a chemist or a relevant expert for detailed information.
properties
IUPAC Name |
4-(4-phenylphenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-3H-1,3-oxazol-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2.2ClH/c31-27-28-26(23-13-11-22(12-14-23)21-7-3-1-4-8-21)25(32-27)15-16-29-17-19-30(20-18-29)24-9-5-2-6-10-24;;/h1-14H,15-20H2,(H,28,31);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTULXGWYEYCPRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153084 |
Source
|
Record name | 2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride | |
CAS RN |
120944-30-1 |
Source
|
Record name | 2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120944301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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